![molecular formula C14H23NO B12552358 6-[Ethyl(phenyl)amino]hexan-1-OL CAS No. 156780-48-2](/img/structure/B12552358.png)
6-[Ethyl(phenyl)amino]hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Ethyl(phenyl)amino]hexan-1-OL is an organic compound with the molecular formula C14H23NO. It is a derivative of hexanol, where the hydroxyl group is attached to the first carbon of the hexane chain, and an ethyl(phenyl)amino group is attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(phenyl)amino]hexan-1-OL typically involves the reaction of 6-bromohexan-1-ol with ethyl(phenyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:
Reactants: 6-bromohexan-1-ol and ethyl(phenyl)amine
Catalyst: Sodium hydroxide or potassium carbonate
Analyse Des Réactions Chimiques
Types of Reactions
6-[Ethyl(phenyl)amino]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-[Ethyl(phenyl)amino]hexan-1-one or 6-[Ethyl(phenyl)amino]hexanal.
Reduction: Formation of 6-[Ethyl(phenyl)amino]hexane.
Substitution: Formation of 6-[Ethyl(phenyl)amino]hexyl chloride or 6-[Ethyl(phenyl)amino]hexyl bromide.
Applications De Recherche Scientifique
6-[Ethyl(phenyl)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[Ethyl(phenyl)amino]hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylamino-1-hexanol: Similar structure with a benzyl group instead of an ethyl(phenyl) group.
6-Amino-1-hexanol: Lacks the ethyl(phenyl) group, having only an amino group attached to the hexane chain.
3-Amino-4-ethyl-hexan-1-ol: Similar structure but with different positioning of the amino and ethyl groups.
Uniqueness
6-[Ethyl(phenyl)amino]hexan-1-OL is unique due to the presence of both an ethyl and phenyl group attached to the amino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
156780-48-2 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
6-(N-ethylanilino)hexan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3 |
Clé InChI |
LIDHWGMXXKSFNT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

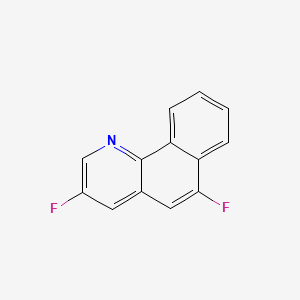
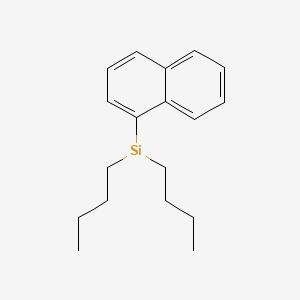
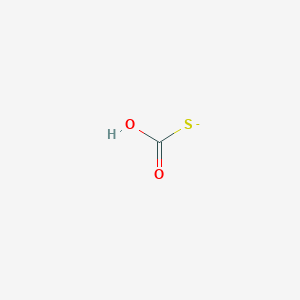
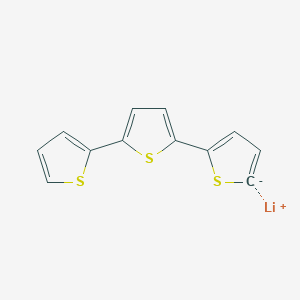
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
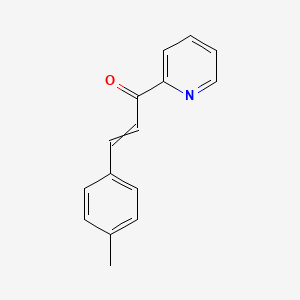
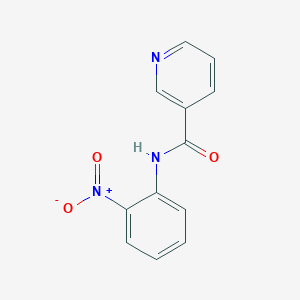
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

